OF-Deg-lin

mRNA Delivery Biodistribution Lipid Nanoparticles

OF-Deg-lin (CAS 1853202-95-5) is a synthetic, biodegradable ionizable amino lipid specifically engineered for the formulation of lipid nanoparticles (LNPs) used in nucleic acid delivery. It is characterized by a diketopiperazine core and four doubly unsaturated linoleic tails linked via cleavable ester bonds.

Molecular Formula C92H160N4O10
Molecular Weight 1482.3 g/mol
Cat. No. B11931856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOF-Deg-lin
Molecular FormulaC92H160N4O10
Molecular Weight1482.3 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)OCCN(CCCCC1C(=O)NC(C(=O)N1)CCCCN(CCOC(=O)CCCCCCCC=CCC=CCCCCC)CCOC(=O)CCCCCCCC=CCC=CCCCCC)CCOC(=O)CCCCCCCC=CCC=CCCCCC
InChIInChI=1S/C92H160N4O10/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-71-87(97)103-81-77-95(78-82-104-88(98)72-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)75-67-65-69-85-91(101)94-86(92(102)93-85)70-66-68-76-96(79-83-105-89(99)73-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)80-84-106-90(100)74-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h21-28,33-40,85-86H,5-20,29-32,41-84H2,1-4H3,(H,93,102)(H,94,101)/b25-21-,26-22-,27-23-,28-24-,37-33-,38-34-,39-35-,40-36-
InChIKeyHAZAXVJMCWCIDS-RGLFHLPNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

OF-Deg-lin: An Ionizable Lipid for Selective Spleen-Targeted mRNA Delivery


OF-Deg-lin (CAS 1853202-95-5) is a synthetic, biodegradable ionizable amino lipid specifically engineered for the formulation of lipid nanoparticles (LNPs) used in nucleic acid delivery [1]. It is characterized by a diketopiperazine core and four doubly unsaturated linoleic tails linked via cleavable ester bonds . This structural design enables it to complex with and protect mRNA, facilitating efficient cellular uptake and endosomal escape [2].

Why OF-Deg-lin Cannot Be Interchanged with Other Ionizable Lipids


OF-Deg-lin exhibits a unique in vivo biodistribution profile that is not shared by its closest structural analog, OF-02, nor by other common ionizable lipids used in LNP formulations [1]. Unlike lipids such as DLin-MC3-DMA or OF-02, which primarily facilitate hepatic delivery, LNPs formulated with OF-Deg-lin induce the vast majority of functional protein expression specifically within B lymphocytes of the spleen . This organ-level tropism is a direct consequence of the lipid's chemical structure, making generic substitution impossible for applications requiring spleen-targeted nucleic acid delivery [2].

Quantitative Differentiation of OF-Deg-lin: Direct Evidence for Procurement Decisions


Organ-Selective Protein Expression: Spleen vs. Liver Targeting

OF-Deg-lin demonstrates a fundamental shift in organ tropism compared to its non-degradable analog OF-02. While LNPs formulated with OF-02 induce protein expression primarily in the liver, LNPs formulated with OF-Deg-lin redirect expression to the spleen. Specifically, OF-Deg-lin LNPs induce over 85% of total protein production in the spleen, with minimal hepatic contribution [1].

mRNA Delivery Biodistribution Lipid Nanoparticles

Spleen B-Cell Transfection Efficiency

OF-Deg-lin LNPs achieve robust transfection of B lymphocytes in vivo, a cell population that is notoriously difficult to target with existing non-viral delivery systems. The system induces more than 60 pg of protein expression per million B cells within the spleen, a quantitative benchmark for B-cell engineering applications [1].

B Lymphocyte Transfection mRNA Therapy

Linker-Dependent Delivery Efficiency: OF-Deg-lin vs. OF-C4-Deg-lin

A direct comparison with its C4-linker analog, OF-C4-Deg-lin, reveals that linker length significantly impacts delivery efficiency. OF-C4-Deg-lin delivers anti-FLuc siRNA and FLuc mRNA more efficiently in HeLa cells than OF-Deg-lin . This indicates that while OF-Deg-lin is a valuable tool, its C4 analog may be preferable for certain in vitro or hepatic applications, underscoring the need for precise lipid selection based on experimental goals.

Linker Chemistry siRNA Delivery Structure-Activity Relationship

Structural Basis for Biodegradability and Safety Profile

OF-Deg-lin incorporates cleavable ester linkages, replacing the non-degradable 1,2-amino-alcohol linkages found in OF-02. This structural modification is a critical differentiator that confers biodegradability, potentially reducing long-term tissue accumulation and associated toxicity risks compared to non-degradable analogs . While direct quantitative toxicity data is not yet available, this design feature aligns with established principles for safer nanomedicine development [1].

Biodegradability Ester Linkage Toxicity

Optimal Application Scenarios for OF-Deg-lin Based on Verified Evidence


Spleen-Targeted mRNA Delivery for B-Cell Engineering

OF-Deg-lin is the lipid of choice for in vivo studies requiring selective mRNA expression in splenic B lymphocytes. Its ability to induce >60 pg of protein per million B cells and account for >85% of total splenic protein expression makes it ideal for experiments aiming to modulate B-cell function, study B-cell biology, or develop B-cell-targeted immunotherapies [1].

Comparative Studies of Organ Tropism Mechanisms

The stark difference in biodistribution between OF-Deg-lin (spleen) and its analog OF-02 (liver) provides a powerful tool for investigating the structure-activity relationships that govern LNP organ targeting. Procurement of both lipids enables controlled experiments to elucidate the role of linker chemistry in biodistribution [1].

Development of Biodegradable LNP Formulations

For projects prioritizing safety and translational potential, OF-Deg-lin offers a biodegradable alternative to non-cleavable ionizable lipids. Its ester-based design is intended to reduce long-term tissue accumulation, aligning with the requirements for repeat-dosing regimens and clinical development .

Benchmarking New Spleen-Targeting Lipids

OF-Deg-lin serves as a validated benchmark for the development and characterization of next-generation spleen-targeting ionizable lipids. Its established in vivo performance metrics (e.g., >85% splenic expression) provide a quantitative standard against which new lipid candidates can be compared [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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